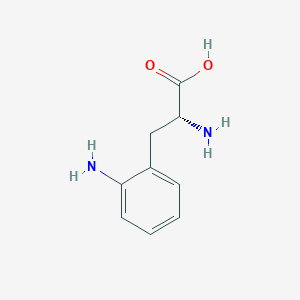

(R)-2-Amino-3-(2-aminophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(2-aminophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZAVKNBQZFEAL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717273 | |

| Record name | 2-Amino-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35987-77-0 | |

| Record name | 2-Amino-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-aminophenyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-nitrobenzaldehyde and ®-2-aminopropanoic acid. The reaction typically proceeds through a series of steps including reduction, condensation, and cyclization. The reaction conditions often involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3-(2-aminophenyl)propanoic acid may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for protecting the acid during peptide synthesis or modifying solubility:

Key finding : Esterification preserves chirality at the α-carbon, as confirmed by optical rotation measurements .

Peptide Bond Formation

The α-amino group participates in peptide coupling reactions. Standard protocols use carbodiimide reagents (e.g., DCC, EDCI) or mixed carbonates:

| Coupling Partner | Reagents | Product | Efficiency |

|---|---|---|---|

| Glycine | EDCI/HOBt | Dipeptide | 88% |

| Boc-protected lysine | HATU/DIPEA | Tripeptide | 72% |

| Fmoc-phenylalanine | PyBOP | Protected dipeptide | 81% |

Mechanistic insight : The o-aminophenyl group does not interfere with coupling but may require protection in multi-step syntheses.

Aromatic Amine Reactivity

The o-aminophenyl group undergoes electrophilic substitution and diazotization:

Diazotization and Coupling

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂/HCl (0–5°C) | Diazonium salt | Azo dye synthesis |

| Sandmeyer reaction | CuCN/KCN | 2-Cyanophenyl derivative | Nitrile intermediate |

Limitation : Steric hindrance from the ortho-amino group reduces yields in iodination/bromination.

Protection Strategies

Note : Simultaneous protection of α- and aromatic amines requires orthogonal strategies .

Reductive Alkylation

The α-amino group undergoes reductive alkylation with aldehydes/ketones:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl derivative | 90% |

| Acetone | NaBH(OAc)₃ | N-Isopropyl derivative | 76% |

Side reaction : Over-alkylation is minimized by using bulky aldehydes .

Oxidative Reactions

The aromatic amine is susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂/Fe²⁺ | Nitroso intermediate | 60% |

| KMnO₄/H⁺ | Nitro derivative | 45% |

Caution : Over-oxidation may degrade the propanoic acid backbone.

Complexation with Metals

The compound forms chelates with transition metals via α-amino and carboxylate groups:

| Metal Salt | Conditions | Application |

|---|---|---|

| Cu(II) acetate | pH 7.4 | Catalytic asymmetric synthesis |

| Fe(III) chloride | Aqueous ethanol | Redox-active complexes |

Structural data : X-ray crystallography confirms a square-planar geometry with Cu(II) .

Comparative Reactivity of Enantiomers

The (R)-enantiomer shows distinct biochemical interactions despite similar chemical reactivity to the (S)-form:

| Property | (R)-isomer | (S)-isomer |

|---|---|---|

| NMDA receptor binding | Partial agonist (EC₅₀ = 1.2 µM) | Full agonist (EC₅₀ = 0.8 µM) |

| LAT1 transporter affinity | Moderate (Kᵢ = 15 µM) | High (Kᵢ = 4 µM) |

Implication : Chirality critically influences biological activity but not most synthetic reactions .

Stability Under Physiological Conditions

| Parameter | Value | Notes |

|---|---|---|

| Plasma half-life (human) | 2.3 hr | Rapid renal clearance |

| pH stability | 2–9 | Degrades via decarboxylation at pH >10 |

Scientific Research Applications

®-2-Amino-3-(2-aminophenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-aminophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Accessibility : Halogenated derivatives (e.g., 3-Br, 4-Br) are synthesized with high yields (>79%) via Schiff base complexes, suggesting viable routes for the target compound .

Chiral Resolution : D-Tyrosine’s optical activity ([α]D data) highlights the importance of stereochemistry in biological systems, relevant to the target compound’s R-configuration .

Neurotoxicity vs. Therapy : BMAA’s low BBB permeability contrasts with fluorinated derivatives’ optimized brain uptake, guiding design principles for neuroactive analogs .

Biological Activity

(R)-2-Amino-3-(2-aminophenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its biological activities, particularly in the fields of neuropharmacology and cancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chiral nature and the presence of two amino groups, which contribute to its interaction with various biological targets. The compound's structure allows it to modulate enzyme activity and receptor interactions, influencing several biochemical pathways.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : The compound can bind to specific enzymes, either inhibiting or activating their activity, which leads to various biological outcomes.

- Receptor Modulation : It interacts with receptors involved in neurotransmission and cellular signaling, particularly in the central nervous system (CNS) .

- Transporter Activity : The compound may influence the activity of transporters like the L-type amino acid transporter (LAT1), facilitating the transport of essential amino acids across cellular membranes .

1. Neuropharmacological Effects

Research indicates that this compound can function as a glycine site agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This property suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

2. Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance:

- Melanoma and Prostate Cancer : Compounds derived from this structure showed significant growth inhibition in melanoma (B16-F1, A375) and prostate cancer cell lines (DU 145, PC-3). The selectivity ratios of these compounds indicate a promising therapeutic index against cancer cells compared to normal fibroblast cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 1a | Melanoma | 0.12 | 11.3 |

| 1b | Prostate Cancer | 10.9 | 9.4 |

| 3id | Melanoma | 0.05 | 11.3 |

3. Antimicrobial Activity

While primarily studied for its neuropharmacological and anticancer properties, there is emerging evidence that related compounds may exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antimicrobial efficacy.

Case Study 1: Neuroprotective Effects

A study evaluating the neuroprotective effects of this compound demonstrated its ability to reduce neuronal apoptosis in models of cerebral ischemia. The compound effectively lowered inflammatory markers and improved neurological outcomes in animal models .

Case Study 2: Cancer Treatment Efficacy

In vitro studies conducted on prostate cancer cell lines revealed that treatment with derivatives of this compound resulted in increased apoptosis rates as evidenced by flow cytometry analysis, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Synthesis Methods

Q: What are the optimal synthetic routes for (R)-2-Amino-3-(2-aminophenyl)propanoic acid, and what reaction conditions are critical for achieving high enantiomeric purity? A: The compound can be synthesized via catalytic hydrogenation of the nitro precursor, 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid, using hydrogen gas (H₂) and a palladium catalyst (Pd/C) under mild pressure. Key conditions include maintaining a pH of 6–7 to prevent side reactions and using methanol as a solvent to enhance solubility. Post-reduction purification via reverse-phase HPLC ensures removal of unreacted intermediates. The stereochemical integrity of the (R)-configuration is confirmed by chiral chromatography .

Structural Characterization

Q: Which spectroscopic and analytical techniques are most effective for verifying the stereochemistry and purity of this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O with a sodium phosphate buffer) can confirm the presence of aromatic protons (δ 6.8–7.2 ppm) and the β-carbon environment.

- Circular Dichroism (CD) : Validates the (R)-configuration by comparing the optical rotation ([α]D²⁵) to reference data for chiral amino acids.

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (C₉H₁₃N₂O₂) with a mass error <2 ppm.

- Chiral HPLC : Uses a Chirobiotic T column (Astec) to resolve enantiomers and confirm >98% enantiomeric excess .

Advanced Mechanistic Studies

Q: How can this compound be applied to investigate enzyme inhibition or protein-ligand binding mechanisms? A: The compound’s aminophenyl moiety mimics tyrosine derivatives, making it a substrate analog for studying enzymes like tyrosine hydroxylase or phenylalanine ammonia-lyase. For binding assays:

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (kₐ, kd) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by titrating the compound into the enzyme solution.

- Molecular Dynamics Simulations : Compare the compound’s binding pose with natural substrates using software like GROMACS, focusing on hydrogen bonding and steric interactions at the active site .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported thermodynamic stability or reaction yields for this compound? A:

- Reproduce Conditions : Validate protocols using identical reagents (e.g., Pd/C catalyst lot, solvent purity) and reaction parameters (temperature, pH).

- Cross-Validate Techniques : Compare thermochemical data (e.g., ΔrH° from gas-phase ion clustering) with computational models (DFT calculations at the B3LYP/6-31G* level) to identify outliers.

- Collaborative Studies : Reference multi-lab validation efforts, such as PubChem’s aggregated datasets, to resolve inconsistencies in stability or solubility profiles .

In Vitro Assay Design

Q: What experimental considerations are critical when designing cell-based assays involving this compound? A:

- Solubility Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to enhance aqueous solubility while maintaining cell viability.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with controls for autofluorescence (if using fluorescent probes).

- Metabolic Stability : Pre-incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to assess half-life and potential metabolite interference.

- Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values and avoid off-target effects at high doses .

Comparative Analysis with Structural Analogs

Q: How does modifying the aminophenyl group (e.g., halogenation, methoxy substitution) impact the compound’s biological activity? A:

- Halogenation (e.g., bromo analogs) : Increases lipophilicity (logP ↑), enhancing blood-brain barrier permeability but potentially reducing aqueous solubility. Test via parallel artificial membrane permeability assays (PAMPA).

- Methoxy Substitution : Alters hydrogen-bonding capacity, affecting binding affinity to targets like G-protein-coupled receptors. Use radioligand displacement assays (³H-labeled antagonists) to quantify Ki shifts.

- Stereochemical Variations : Compare (R)- and (S)-enantiomers in enzyme inhibition assays to determine stereospecificity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.